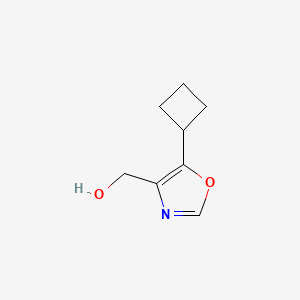

(5-Cyclobutyl-1,3-oxazol-4-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-cyclobutyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-4-7-8(11-5-9-7)6-2-1-3-6/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZSGLRTLJXRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513653-42-3 | |

| Record name | (5-cyclobutyl-1,3-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 5 Cyclobutyl 1,3 Oxazol 4 Yl Methanol

Reactivity of the 1,3-Oxazole Core

The 1,3-oxazole ring is characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.comtandfonline.com The high electronegativity of the oxygen atom results in less effective delocalization compared to other azoles. tandfonline.com The acidity of the ring protons decreases in the order C-2 > C-5 > C-4. tandfonline.comthepharmajournal.com This electronic distribution governs the ring's susceptibility to various chemical transformations.

Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring, Especially at C-2 and C-4

Nucleophilic substitution reactions are generally rare on the oxazole ring itself unless a suitable leaving group is present. pharmaguideline.comtandfonline.comthepharmajournal.com Most nucleophilic attacks on an unsubstituted oxazole ring lead to ring cleavage rather than substitution. pharmaguideline.com

The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C-2 position. pharmaguideline.combrainly.in The presence of electron-withdrawing groups at other positions, such as C-4, can facilitate nucleophilic attack at C-2. pharmaguideline.com A halogen atom at the C-2 position can be readily displaced by a nucleophile. pharmaguideline.com

Nucleophilic substitution at the C-4 and C-5 positions is less common. The ease of displacement for halogens on the oxazole ring follows the order C-2 >> C-4 > C-5. tandfonline.comthepharmajournal.com In the case of (5-Cyclobutyl-1,3-oxazol-4-YL)methanol, direct nucleophilic substitution on the ring is unlikely without prior functionalization to introduce a leaving group.

Metallation and Lithiation Chemistry of Oxazoles, and Subsequent Derivatizations

Metallation, particularly lithiation, is a powerful tool for the functionalization of the oxazole ring. Deprotonation occurs most readily at the most acidic position, which is C-2. wikipedia.org However, the resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with a ring-opened enolate-isonitrile form. pharmaguideline.comwikipedia.org This instability can lead to decomposition into open-chain isocyanides. pharmaguideline.com

Despite this instability, lithiation at C-2 can be achieved and the resulting organolithium species can be trapped with various electrophiles, allowing for the introduction of substituents at this position. wikipedia.org For instance, formylation with dimethylformamide can yield a 2-formyloxazole. wikipedia.org The stability and reactivity of the lithiated species can be influenced by substituents on the oxazole ring and the reaction conditions. chempedia.info The use of oxazole-borane complexes has been explored as a solution to the problem of electrocyclic ring opening of 2-lithiooxazoles. acs.org

Selective metallation at other positions is also possible. For example, the lithiation of 2-methyloxazoles can lead to a mixture of 5-lithio and 2-(lithiomethyl)oxazole isomers, with the selectivity being influenced by the base used. acs.org Furthermore, a halogen-dance reaction has been investigated on the oxazole system, allowing for the functionalization of different positions. researchgate.net Subsequent transmetalation reactions, for instance with zinc dichloride, allow for palladium-catalyzed cross-coupling reactions like the Negishi coupling. nih.govnih.gov

Cycloaddition Reactions, Including Diels-Alder Reactions of Oxazoles as Dienes

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it functions as a diene. pharmaguideline.comnumberanalytics.com This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like behavior. pharmaguideline.com The Diels-Alder reaction of oxazoles with various dienophiles (such as alkenes and alkynes) is a well-established method for the synthesis of substituted pyridines and furans. wikipedia.orgresearchgate.netresearchgate.net

The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate with an oxygen bridge. This intermediate is often unstable and can eliminate the oxygen bridge (as water or another small molecule) to aromatize into a pyridine (B92270) ring. wikipedia.org

The efficiency of the Diels-Alder reaction is influenced by the substituents on both the oxazole (the diene) and the dienophile. Electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile generally facilitate the reaction (a normal electron-demand Diels-Alder). pharmaguideline.com Conversely, the oxazole can act as an electron-deficient diene in an inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly when the nitrogen atom is alkylated or protonated by a Brønsted or Lewis acid. nih.govacs.orgacs.org Intramolecular Diels-Alder reactions of oxazoles have also been utilized in the synthesis of complex natural products. thieme-connect.com

For this compound, the electron-donating nature of the cyclobutyl and hydroxymethyl substituents would enhance its reactivity as a diene in a normal electron-demand Diels-Alder reaction.

Ring-Opening and Recyclization Pathways of the Oxazole Nucleus

The oxazole ring, while aromatic, is susceptible to ring-opening under various conditions. As mentioned previously, nucleophilic attack can often lead to ring cleavage rather than substitution. pharmaguideline.com For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization pathway. pharmaguideline.com

The instability of 2-lithiooxazoles represents another significant ring-opening pathway, where the lithiated species undergoes electrocyclic ring opening to form an isonitrile enolate. pharmaguideline.comwikipedia.org This intermediate can then be trapped or undergo further reactions.

Certain substituted oxazoles can undergo thermal rearrangement reactions. A notable example is the Cornforth rearrangement of 4-acyloxazoles, where the acyl group and the C-5 substituent exchange positions. wikipedia.org Additionally, some 5-hydroxyoxazoles have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Oxidation and Reduction Chemistry Affecting the Oxazole Ring Integrity

The oxazole ring is sensitive to both oxidation and reduction, which often results in ring cleavage.

Oxidation: The oxazole ring can be readily opened by oxidizing agents such as cold potassium permanganate (B83412), chromic acid, and ozone. pharmaguideline.comslideshare.net The oxidation often occurs initially at the C-4 position, leading to cleavage of the C4-C5 bond. tandfonline.comsemanticscholar.org However, the ring is generally stable towards hydrogen peroxide. pharmaguideline.com In some cases, oxidation can lead to the formation of 2-oxazolones. For instance, the ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones can be catalyzed by the enzyme aldehyde oxidase. nih.gov The oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield an imide and benzoic acid. wikipedia.orgcutm.ac.in

Reduction: Reduction of the oxazole ring typically leads to open-chain products or the formation of oxazolines (the partially saturated analog). pharmaguideline.comtandfonline.comsemanticscholar.org For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.comsemanticscholar.org Catalytic hydrogenation can also lead to ring cleavage.

Table 2: Summary of Oxidation and Reduction of the Oxazole Ring

| Reaction Type | Reagents | Outcome |

| Oxidation | KMnO₄, H₂CrO₄, O₃ pharmaguideline.comslideshare.net | Ring opening/cleavage. pharmaguideline.com |

| Ceric Ammonium Nitrate (CAN) wikipedia.orgcutm.ac.in | Ring opening, formation of imides. wikipedia.orgcutm.ac.in | |

| Aldehyde Oxidase nih.gov | Formation of 2-oxazolones. nih.gov | |

| H₂O₂ pharmaguideline.com | Generally stable, no reaction. pharmaguideline.com | |

| Reduction | Ni/Al alloy, aq. KOH tandfonline.comsemanticscholar.org | Ring opening. tandfonline.comsemanticscholar.org |

| Catalytic Hydrogenation | Ring cleavage. |

Transformations Involving the Hydroxymethyl Group at the 4-Position

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation. These reactions allow for the introduction of new functional groups and the extension of the molecular scaffold.

The primary alcohol at the 4-position can be selectively oxidized to yield either the corresponding aldehyde, 5-cyclobutyl-1,3-oxazole-4-carbaldehyde (B2548234), or the carboxylic acid, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. The choice of oxidant and reaction conditions determines the final oxidation state. The existence of the latter has been confirmed in chemical databases. moldb.combldpharm.com

For the synthesis of the aldehyde, mild oxidizing agents are typically employed to prevent over-oxidation. For the conversion to the carboxylic acid, stronger oxidizing conditions are necessary. Research on analogous 2-phenyl-4-(hydroxymethyl)oxazole demonstrates that this transformation is readily achievable, providing a precedent for the reactivity of the 4-hydroxymethyl group on the oxazole core. researchgate.net Industrially, aldehyde oxidation is a fundamental reaction in the manufacturing of various chemical products. nih.gov A variety of methods, including those utilizing hazardous oxidants and greener, modern alternatives, are available for this transformation. nih.govsemanticscholar.org

| Transformation | Reagent(s) | Product | Reference(s) |

| Alcohol to Aldehyde | PCC, DMP, MnO₂ | 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde | researchgate.net |

| Alcohol to Carboxylic Acid | Jones Reagent, KMnO₄ | 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid | researchgate.net |

The hydroxymethyl group readily participates in esterification and etherification reactions, providing pathways to introduce a wide array of new functionalities.

Esterification: Standard esterification protocols, such as the Fischer esterification involving reaction with a carboxylic acid under acidic catalysis, can be applied to convert the primary alcohol into its corresponding ester. masterorganicchemistry.com This reaction is a fundamental transformation for converting acids and alcohols into esters or aryl derivatives. researchgate.net

Etherification: The synthesis of ethers from the hydroxymethyl group is also well-established. Studies on solid-phase combinatorial chemistry have shown that 5-(hydroxymethyl)oxazole scaffolds can be smoothly converted to aryl ethers under Mitsunobu conditions, reacting with a broad range of substituted phenols. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, provides an alternative, though more traditional, route. rsc.org Modern methods using photoredox catalysis have also emerged, allowing for direct C-O coupling under mild conditions. acs.org

| Reaction Type | Typical Conditions | Product Class | Reference(s) |

| Esterification | Carboxylic Acid, H⁺ catalyst | Aryl/Alkyl Esters | masterorganicchemistry.com |

| Etherification (Mitsunobu) | Phenol, DEAD, PPh₃ | Aryl Ethers | |

| Etherification (Williamson) | NaH, Alkyl Halide | Alkyl Ethers | rsc.org |

Conversion of the primary alcohol to a halomethyl group, typically a bromomethyl or chloromethyl derivative, activates the 4-position for nucleophilic substitution. This two-step sequence is a powerful strategy for introducing diverse substituents.

Halogenation: The hydroxyl group can be quantitatively converted to a bromide, creating a reactive intermediate. Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine (B44618) (PPh₃) are commonly used for this transformation.

Substitution: The resulting 4-(halomethyl)oxazole is an effective scaffold for synthetic elaboration. nih.gov It can react with a wide range of nucleophiles. For example, displacement of the bromide with an azide (B81097) ion, followed by reduction, provides a route to the corresponding amine. Similarly, reaction with alkyl or aryl thiols yields thioethers. Other nucleophiles such as alkoxides and cyanide ions can also be employed, demonstrating the versatility of this intermediate for building molecular complexity. nih.gov

| Step | Reagent(s) | Intermediate/Product | Reference(s) |

| 1. Halogenation | CBr₄/PPh₃ or PBr₃ | (5-Cyclobutyl-4-(bromomethyl)-1,3-oxazole) | nih.gov |

| 2. Substitution | Sodium Azide (NaN₃) | (4-(Azidomethyl)-5-cyclobutyl-1,3-oxazole) | |

| 2. Substitution | Thiophenol (PhSH) | (5-Cyclobutyl-4-((phenylthio)methyl)-1,3-oxazole) | |

| 2. Substitution | Diethyl Malonate | Diethyl 2-((5-cyclobutyl-1,3-oxazol-4-yl)methyl)malonate | nih.gov |

Reactivity and Stability of the Cyclobutyl Substituent at the 5-Position

The cyclobutyl ring is a unique structural motif that influences the molecule's properties due to its inherent ring strain. While generally stable, this strain can be harnessed to drive specific chemical reactions, and modern synthetic methods allow for its direct functionalization.

The cyclobutyl group is characterized by significant ring strain, calculated to be approximately 26.3 kcal/mol (110 kJ/mol). libretexts.orgwikipedia.org This instability arises from two main factors:

Angle Strain: The internal C-C-C bond angles are compressed to about 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. fiveable.memasterorganicchemistry.com

Torsional Strain: There is repulsion between hydrogen atoms on adjacent carbon atoms due to eclipsing interactions. The ring puckers into a "butterfly" conformation to relieve some, but not all, of this torsional strain. libretexts.orgmasterorganicchemistry.com

This stored energy makes the cyclobutyl ring susceptible to reactions that lead to ring-opening or rearrangement, as these processes relieve the inherent strain. fiveable.meresearchgate.net For instance, under acidic conditions, certain substituted cyclobutanes can undergo ring expansion to form less-strained cyclopentanone (B42830) derivatives, a reaction driven by the release of ring strain. nih.gov Despite this potential reactivity, cyclobutanes are typically stable at room temperature and can be handled in the laboratory without decomposition. researchgate.net The C-H bonds on a cyclobutane (B1203170) ring also possess a higher degree of s-character compared to unstrained alkanes, which influences their reactivity in certain transformations. researchgate.net

Direct functionalization of the C-H bonds of a cyclobutyl ring is a modern and powerful strategy for its derivatization, avoiding the need for pre-installed functional groups.

One advanced approach involves a sequential C-H/C-C functionalization strategy. In studies on cyclobutyl aryl ketones, a Norrish-Yang cyclization is used to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to install a variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereocontrol. nih.govnih.gov

Catalyst-controlled C-H insertion reactions provide another route to functionalized cyclobutanes. By selecting an appropriate rhodium catalyst, intermolecular C-H insertion reactions with aryldiazoacetates can be directed to selectively functionalize either the C1 (tertiary) or C3 (secondary) position of an arylcyclobutane, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov Furthermore, palladium-catalyzed methods guided by native tertiary alkylamine groups have been developed for the enantioselective C(sp3)-H arylation of aminomethyl-cyclobutanes. chemrxiv.org These methods highlight the capacity to selectively transform the cyclobutyl scaffold into more complex structures.

| Functionalization Strategy | Catalyst/Reagent System | Position Functionalized | Type of Group Installed | Reference(s) |

| Sequential C-H/C-C Functionalization | UV light (Norrish-Yang), then Pd(II) catalyst | γ-position (C3) | Aryl, Alkenyl, Alkynyl | nih.govnih.gov |

| C-H Insertion | Rh₂(S-TCPTAD)₄ | Benzylic position (C1) | Substituted Acetate (B1210297) | nih.gov |

| C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Remote position (C3) | Substituted Acetate | nih.gov |

| Directed C-H Arylation | Pd(II) catalyst, N-acetyl amino acid ligand | γ-position | Aryl | chemrxiv.org |

Regioselectivity and Stereoselectivity in the Functionalization of this compound

The functionalization of this compound can occur at several positions: the oxazole ring, the hydroxymethyl group, or the cyclobutyl moiety. The inherent electronic properties of the substituted oxazole ring and the steric hindrance imposed by the substituents play a crucial role in directing the regioselectivity of these reactions.

The hydroxymethyl group is a primary site for functionalization. It can undergo oxidation to an aldehyde or a carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. For instance, oxidation with mild reagents such as manganese dioxide (MnO2) would selectively yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO4) could lead to the carboxylic acid.

Electrophilic aromatic substitution on the oxazole ring is generally less facile than in more electron-rich aromatic systems. However, the presence of the electron-donating cyclobutyl and hydroxymethyl groups can activate the ring towards substitution. The most likely position for electrophilic attack is the C2 position, which is the most electron-rich carbon atom in the oxazole ring not bearing a substituent.

In the realm of stereoselectivity, if a chiral center is introduced, for example, by the asymmetric reduction of a corresponding ketone precursor to the alcohol, the stereochemical outcome would be governed by the nature of the chiral catalyst or reagent employed. Subsequent reactions at this newly formed stereocenter would then proceed with a degree of stereocontrol.

Below is a hypothetical data table illustrating potential regioselective functionalization reactions of this compound, based on the known reactivity of similar oxazole derivatives.

| Reagent(s) | Target Site | Product | Reaction Type | Regioselectivity |

| MnO2 | Hydroxymethyl group | (5-Cyclobutyl-1,3-oxazol-4-yl)carbaldehyde | Oxidation | High for primary alcohol |

| Acetic anhydride (B1165640), Pyridine | Hydroxymethyl group | (5-Cyclobutyl-1,3-oxazol-4-yl)methyl acetate | Esterification | High for primary alcohol |

| n-Butyllithium, then Electrophile (E+) | C2 position of oxazole ring | (2-E-5-Cyclobutyl-1,3-oxazol-4-yl)methanol | Lithiation and Electrophilic Substitution | High for C2 position |

Rearrangement Reactions Involving the Oxazole Nucleus (e.g., Cornforth Rearrangement)

The oxazole ring system is known to undergo certain rearrangement reactions under specific conditions. One of the most notable is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. wikipedia.org For this compound to undergo a Cornforth-type rearrangement, it would first need to be acylated at the hydroxymethyl group to form a 4-acyloxymethyloxazole derivative.

The general mechanism of the Cornforth rearrangement involves a thermal pericyclic ring-opening to a nitrile ylide intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent ring-closure to form an isomeric oxazole. wikipedia.org In the case of an acylated derivative of this compound, this rearrangement would result in the formation of a new oxazole where the acyl group and the cyclobutyl group have swapped their positions on the oxazole ring.

The feasibility and efficiency of the Cornforth rearrangement are influenced by the nature of the substituents on the oxazole ring. The reaction typically requires elevated temperatures to proceed.

A plausible reaction scheme for the Cornforth rearrangement of an acylated derivative of this compound is depicted below:

Step 1: Acylation this compound is treated with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to yield the corresponding 4-acyloxymethyloxazole.

Step 2: Thermal Rearrangement Upon heating, the 4-acyloxymethyloxazole undergoes the Cornforth rearrangement to yield a 5-acyl-4-cyclobutyloxazole.

The following table outlines the key aspects of this proposed rearrangement.

| Starting Material | Key Intermediate | Product | Transformation |

| (5-Cyclobutyl-1,3-oxazol-4-yl)methyl acetate | Nitrile ylide | 1-(4-Cyclobutyl-1,3-oxazol-5-yl)ethan-1-one | Cornforth Rearrangement |

Spectroscopic Characterization Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the covalent framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (5-Cyclobutyl-1,3-oxazol-4-YL)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring, the cyclobutyl group, the methanol (B129727) substituent, and the hydroxyl group.

The interpretation of the ¹H NMR spectrum involves analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. The single proton on the oxazole ring (at position 2) is anticipated to appear as a singlet in the aromatic region. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet or a doublet, depending on the solvent and temperature conditions, which influence the exchange rate of the hydroxyl proton. The cyclobutyl protons would exhibit complex multiplets due to their various chemical and magnetic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (Oxazole ring) | 7.8 - 8.2 | Singlet | 1H |

| -CH₂OH (Methanol) | 4.5 - 4.8 | Singlet/Doublet | 2H |

| -OH (Hydroxyl) | Variable | Broad Singlet | 1H |

| Cyclobutyl-CH | 3.4 - 3.7 | Multiplet | 1H |

| Cyclobutyl-CH₂ | 1.8 - 2.5 | Multiplet | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the two carbons of the oxazole ring (C-2, C-4, and C-5), the carbon of the methanol group (-CH₂OH), and the carbons of the cyclobutyl ring. The carbons of the oxazole ring are expected to resonate at lower field (higher ppm values) due to their aromatic and heteroatomic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Oxazole ring) | 150 - 155 |

| C-4 (Oxazole ring) | 138 - 142 |

| C-5 (Oxazole ring) | 158 - 162 |

| -CH₂OH (Methanol) | 55 - 60 |

| Cyclobutyl-CH | 30 - 35 |

| Cyclobutyl-CH₂ | 18 - 28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For instance, COSY would show correlations between the different protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the -CH₂OH proton signals to the corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, fragmentation could involve the loss of the hydroxymethyl group, cleavage of the cyclobutyl ring, or fragmentation of the oxazole ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for confirming the molecular weight of a compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. After the solvent evaporates, protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) are generated. For this compound (Molecular Formula: C₈H₁₁NO₂), the expected exact mass is approximately 153.0790 g/mol . ESI-MS would be expected to show a prominent peak corresponding to [M+H]⁺ at m/z 154.0868.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This method is instrumental in confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to within a few parts per million (ppm).

For this compound, with a molecular formula of C₈H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. In a typical HRMS experiment, the compound is ionized, often by forming a protonated molecule [M+H]⁺, and its m/z value is measured. The experimentally determined mass is then compared to the calculated theoretical mass. A close correlation between these two values provides strong evidence for the compound's elemental composition.

The expected exact mass for the protonated molecule of this compound ([C₈H₁₁NO₂ + H]⁺) is 154.0863. The observation of a signal at or very near this m/z value in an HRMS spectrum would confirm the molecular formula. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

Table 1: Predicted HRMS Data for this compound

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

| [M+Na]⁺ | C₈H₁₁NNaO₂⁺ | 176.0682 |

| [M+K]⁺ | C₈H₁₁KNO₂⁺ | 192.0421 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in an IR spectrum with absorption bands corresponding to the different functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that would confirm the presence of its key structural features: the hydroxyl group, the cyclobutyl group, and the oxazole ring.

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group in the methanol moiety.

C-H Stretch: Absorption bands corresponding to C-H stretching vibrations are expected. The sp³ hybridized C-H bonds of the cyclobutyl and methylene (B1212753) groups would likely appear in the 2850-3000 cm⁻¹ region. The sp² hybridized C-H bond on the oxazole ring may show a weaker absorption band above 3000 cm⁻¹.

C=N and C=C Stretch: The oxazole ring contains C=N and C=C double bonds. Their stretching vibrations are expected to produce absorption bands in the 1500-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol group is expected to cause a strong absorption band in the 1000-1260 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

| Aromatic (C-H) | C-H Stretch | ~3100 |

| Oxazole Ring | C=N, C=C Stretch | 1500-1650 |

| Alcohol (C-O) | C-O Stretch | 1000-1260 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to confirm the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.

For this compound, the molecular formula is C₈H₁₁NO₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

Table 3: Elemental Analysis Data for C₈H₁₁NO₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 62.79 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 7.24 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.15 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 20.82 |

| Total | 153.181 | 100.00 |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would provide strong support for the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govanchor-publishing.com This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in space, as well as bond lengths and angles.

While this compound itself may be a liquid or a solid with properties not amenable to single-crystal X-ray diffraction, this technique is highly applicable to its solid derivatives. For instance, if the compound is reacted to form a crystalline ester, amide, or salt, a suitable single crystal could be grown and analyzed.

The structural information obtained from X-ray crystallography is unambiguous and provides conclusive proof of the compound's constitution and stereochemistry. For novel oxazole derivatives, this technique is invaluable for confirming the connectivity of atoms and the substitution pattern on the heterocyclic ring. nih.govanchor-publishing.com Although no crystal structure for this compound or its immediate derivatives is publicly available, the methodology remains a crucial tool for the definitive structural elucidation of new chemical entities in this class.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of heterocyclic compounds. These methods provide a fundamental understanding of molecular structure and behavior at the quantum level.

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the ring system. The electronic structure of the oxazole ring in (5-Cyclobutyl-1,3-oxazol-4-YL)methanol is influenced by its substituents: a cyclobutyl group at the C5 position and a methanol (B129727) group at the C4 position.

Computational studies on various oxazole derivatives consistently show that the oxazole moiety possesses a planar geometry, a key characteristic of aromatic systems. irjweb.com The presence of heteroatoms (oxygen and nitrogen) leads to an uneven distribution of electron density within the ring. The nitrogen atom typically exhibits a partial negative charge, while the oxygen atom, being more electronegative, also withdraws electron density. This charge distribution is crucial for the molecule's reactivity and intermolecular interactions. irjweb.com

Table 1: Predicted Electronic Properties of the Oxazole Ring in this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Geometry | Planar | Consistent with computational studies on various oxazole derivatives. irjweb.com |

| Aromaticity | Moderate | Based on NICS and HOMA calculations for other substituted oxazoles. |

| Electron Density | Unevenly distributed, with higher density near the heteroatoms. | A fundamental characteristic of the oxazole ring due to the electronegativity of oxygen and nitrogen. irjweb.com |

| HOMO-LUMO Gap | Relatively large, indicating chemical stability. | DFT calculations on substituted oxazoles show that a larger energy gap correlates with lower reactivity. irjweb.com |

Note: The values in this table are predictions based on computational studies of structurally related oxazole derivatives and are intended to be illustrative.

Theoretical calculations are invaluable for mapping out reaction pathways and identifying transition states, thereby providing a deeper understanding of reaction mechanisms. For this compound, key transformations would likely involve the functional groups, namely the hydroxyl group of the methanol substituent and the oxazole ring itself.

For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common transformation. Computational chemistry can model the reaction pathway of such an oxidation, calculating the activation energies for different potential mechanisms and helping to identify the most favorable route. Similarly, electrophilic substitution reactions on the oxazole ring can be studied. Theoretical calculations on parent oxazole and its derivatives suggest that the C5 position is generally the most susceptible to electrophilic attack, followed by the C4 and C2 positions. The presence of the cyclobutyl group at C5 and the methanol group at C4 in the target molecule would modulate this reactivity. DFT calculations could precisely predict the preferred site of substitution by analyzing the charge distribution and the energies of the intermediate sigma complexes.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is a crucial step in the characterization of new molecules. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict distinct signals for the protons and carbons of the cyclobutyl, methanol, and oxazole moieties, aiding in the interpretation of experimental NMR spectra. nahrainuniv.edu.iq

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending modes of the various bonds in the molecule can be computed. This would allow for the assignment of the characteristic peaks in the experimental IR spectrum, such as the O-H stretch of the alcohol, the C-O stretch, and the various vibrations of the oxazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption maxima in the UV-Vis spectrum. For oxazole derivatives, these transitions typically involve π → π* excitations within the aromatic ring. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) of Oxazole Proton | 7.0 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of Oxazole Carbons | 120 - 160 ppm |

| IR Spectroscopy | O-H Stretching Frequency (ν) | 3200 - 3600 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (π → π* transition) | 200 - 250 nm |

Note: These are hypothetical values based on typical ranges observed for substituted oxazoles and are for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of this compound.

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule. The flexibility of the cyclobutyl ring and the rotation around the bond connecting it to the oxazole ring, as well as the rotation of the hydroxymethyl group, would be of particular interest. MD simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, these simulations can model the interactions of this compound with other molecules, such as solvents or biological macromolecules. The ability of the molecule to form hydrogen bonds via its hydroxyl group and the nitrogen atom of the oxazole ring is a key determinant of its solubility and potential biological activity. irjweb.com Simulations in an aqueous environment could provide information on the hydration shell and the strength of hydrogen bonding interactions.

Structure-Reactivity Correlations via Computational Methods

By systematically studying a series of related oxazole derivatives computationally, it is possible to establish structure-reactivity correlations. For this compound, this would involve investigating how modifications to the cyclobutyl and methanol substituents affect the properties of the molecule.

For example, a quantitative structure-activity relationship (QSAR) study could be performed if a set of biological activity data were available for a series of analogous compounds. researchgate.net Computational descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential could be correlated with the observed activity to build a predictive model. Such models are invaluable in rational drug design, allowing for the in silico screening of new derivatives with potentially enhanced activity. tandfonline.com

Applications and Synthetic Utility in Advanced Organic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of (5-cyclobutyl-1,3-oxazol-4-yl)methanol makes it an attractive intermediate for the synthesis of more complex molecules. The primary alcohol functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, while the cyclobutyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially modulating its reactivity and the properties of its downstream products.

One of the most significant applications of oxazole (B20620) derivatives in organic synthesis is their role as dienes in Diels-Alder reactions to construct pyridine (B92270) rings. wikipedia.orglifechemicals.com This transformation is particularly valuable for accessing highly substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. In the case of this compound, a [4+2] cycloaddition with a suitable dienophile, followed by the elimination of water, would yield a pyridine derivative bearing a cyclobutyl group and a functionalized side chain.

Furthermore, while the direct conversion of oxazoles to imidazoles is less common, the functional groups present in this compound could be manipulated through a series of synthetic steps to facilitate such a ring transformation. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by reaction with an amine and subsequent cyclization, could be a plausible, albeit multi-step, route to imidazole-containing structures.

| Transformation | Potential Product | Reaction Type |

| Diels-Alder Reaction | Substituted Pyridine | [4+2] Cycloaddition |

| Multi-step Synthesis | Substituted Imidazole (B134444) | Oxidation, Imine Formation, Cyclization |

The hydroxymethyl group of this compound is a key feature that allows for its use as a building block in the synthesis of more elaborate molecules. nih.gov This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functionalities such as halides, amines, or ethers. These transformations open up a wide array of possibilities for incorporating the cyclobutyl-oxazole moiety into larger molecular frameworks through various coupling reactions. nih.gov

| Functional Group Transformation | Resulting Functionality | Potential Subsequent Reactions |

| Oxidation | Aldehyde | Wittig reaction, Grignard addition, Reductive amination |

| Oxidation | Carboxylic Acid | Esterification, Amide coupling |

| Halogenation | Halide | Nucleophilic substitution, Cross-coupling reactions |

| Etherification | Ether | Further functionalization of the appended group |

Scaffold for Novel Chemical Methodologies Development

The unique substitution pattern of this compound makes it a potential scaffold for the development of new synthetic methodologies. For instance, the proximity of the hydroxymethyl group at the 4-position and the cyclobutyl group at the 5-position could be exploited in the design of stereoselective reactions. The development of catalysts that can interact with the oxazole ring and direct reactions at the hydroxymethyl group could lead to novel and efficient synthetic methods.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The 5-(hydroxymethyl)oxazole scaffold has been identified as a versatile platform for combinatorial and solid-phase synthesis. By analogy, this compound could be adapted for high-throughput synthesis of compound libraries. The hydroxymethyl group can be anchored to a solid support, allowing for the subsequent diversification of the oxazole core or the appended cyclobutyl moiety through a series of parallel reactions. This approach would enable the rapid generation of a large number of structurally related compounds for screening in drug discovery or materials science applications.

Potential Applications in Advanced Materials Science (Focus on Chemical Structure and Properties, Not End-Use Product Characteristics)

The aromatic and heterocyclic nature of the oxazole ring, combined with the aliphatic cyclobutyl substituent, imparts specific physicochemical properties to this compound that could be of interest in materials science. numberanalytics.comresearchgate.net Oxazole-containing polymers have been investigated for their potential in optoelectronics. numberanalytics.com The incorporation of the cyclobutyl-oxazole unit into a polymer backbone could influence properties such as solubility, thermal stability, and photophysical characteristics. The ability to functionalize the hydroxymethyl group would allow for the tuning of these properties by attaching different chemical moieties. The rigid oxazole core can contribute to the formation of ordered structures, which is a desirable feature in the design of advanced materials. osti.gov

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes for (5-Cyclobutyl-1,3-oxazol-4-YL)methanol

The synthesis of substituted oxazoles is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and atom-economical methods remains a key objective. mdpi.comorganic-chemistry.org For a molecule like this compound, future research would likely focus on moving beyond classical multi-step syntheses toward more streamlined approaches.

Key research avenues include:

One-Pot Methodologies: Adapting one-pot reactions, such as the van Leusen oxazole (B20620) synthesis, could provide an efficient route. numberanalytics.commdpi.com This would involve the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) in a single procedural step, minimizing waste and purification efforts. mdpi.comijpsonline.com

Catalytic Cycloisomerization: Gold- or other metal-catalyzed cycloisomerization of propargylic amides presents a highly atom-economical pathway to polysubstituted oxazoles. ijpsonline.comresearchgate.net Research could explore the synthesis of a suitable propargylic amide precursor that incorporates the cyclobutyl moiety to directly yield the target oxazole framework.

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids, and microwave-assisted synthesis could significantly reduce reaction times and environmental impact. ijpsonline.comacs.org Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the rapid synthesis of oxazole derivatives. acs.org

| Synthetic Strategy | Key Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Modified Robinson-Gabriel Synthesis | α-acylamino ketone with cyclobutyl group | Well-established, versatile | Improving yields, milder dehydration conditions numberanalytics.com |

| van Leusen Synthesis | Cyclobutanecarbaldehyde, TosMIC | One-pot, mild conditions | Optimization for 5-substituted oxazoles mdpi.comijpsonline.com |

| Catalytic Cycloisomerization | Propargylic amide with cyclobutyl group | High atom economy, mild conditions | Development of specific catalysts ijpsonline.comresearchgate.net |

| Photocatalytic Synthesis | α-bromo ketone, cyclobutyl-containing amine | Sustainable (visible light), room temperature | Exploring suitable photocatalysts and conditions organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns of the Oxazole Core and Its Substituents

The reactivity of the oxazole ring is influenced by its aromatic character and the presence of two heteroatoms, making it susceptible to various transformations. numberanalytics.comnumberanalytics.com The substituents—a cyclobutyl group at the C5 position and a hydroxymethyl group at C4—are expected to modulate this reactivity in unique ways.

Future research could investigate:

Electrophilic and Nucleophilic Substitution: While electrophilic substitution on the oxazole ring is generally difficult without activating groups, the specific electronic effects of the cyclobutyl and hydroxymethyl groups could alter the regioselectivity of such reactions. pharmaguideline.comtandfonline.com The positions on the oxazole ring most reactive to electrophiles are typically C4 > C5 > C2. pharmaguideline.com Conversely, the ring is generally resistant to nucleophilic substitution unless activating groups are present. pharmaguideline.comtandfonline.com

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, acting as dienes to form pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comclockss.org The steric bulk of the cyclobutyl group at C5 could influence the facial selectivity and rate of these cycloadditions.

Reactivity of the Methanol (B129727) Group: The primary alcohol functionality is a handle for a wide array of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These derivatives would provide a library of new compounds for further study.

Metalation and Cross-Coupling: Regioselective lithiation, particularly at the C2 position, followed by quenching with electrophiles or engaging in transition metal-catalyzed cross-coupling reactions, is a powerful tool for functionalizing oxazoles. pharmaguideline.comresearchgate.net Exploring the directed metalation influenced by the hydroxymethyl group could lead to novel substitution patterns.

Advancements in Spectroscopic and Structural Analysis Techniques for Oxazole Derivatives

Thorough characterization is fundamental to understanding the properties of any new compound. While standard techniques like NMR and IR spectroscopy are routine, advanced methods can provide deeper insights into the structure and dynamics of this compound and its derivatives.

Emerging research in this area would involve:

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) studies could provide information on the through-space proximity of the substituents, offering insights into preferred conformations.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive proof of structure, including bond lengths, bond angles, and the solid-state conformation of the cyclobutyl ring relative to the oxazole plane. researchgate.net

Computational Spectroscopy: Quantum chemical calculations can predict spectroscopic data (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra. thepharmajournal.com Comparing experimental and computed data can provide a high level of confidence in structural assignments. researchgate.net

| Technique | Information Gained | Research Goal |

|---|---|---|

| ¹H & ¹³C NMR | Basic chemical environment of nuclei | Confirm functional groups and basic structure thepharmajournal.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous assignment of complex spectra |

| FT-IR Spectroscopy | Presence of functional groups (O-H, C=N, C-O) | Confirmation of key structural features |

| Mass Spectrometry (HRMS) | Exact mass and molecular formula | Elemental composition confirmation |

| X-ray Crystallography | 3D molecular structure in the solid state | Definitive structural elucidation and conformational analysis researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions (π→π*) | Characterize chromophore and study substituent effects globalresearchonline.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery and materials science rely on the rapid synthesis and screening of compound libraries. researchgate.net Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry in terms of safety, efficiency, scalability, and reproducibility. researchgate.netnih.gov

Future work should focus on:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of the this compound core. uc.ptacs.org This could involve packed-bed reactors with solid-supported reagents or catalysts to simplify purification. researchgate.net

Automated Library Generation: Utilizing automated synthesis platforms to perform a series of reactions on the hydroxymethyl group. researchgate.net For instance, an automated platform could conduct a matrix of esterification or etherification reactions with a diverse set of carboxylic acids or alkyl halides, respectively, to rapidly generate a library of derivatives. nih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR, MS) into a flow setup would allow for rapid reaction optimization by quickly screening different temperatures, pressures, and reagent concentrations. researchgate.net

Computational Design and Prediction of Novel Transformations for Substituted Oxazole Alcohols

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov These in silico methods can guide experimental work, saving time and resources.

Prospective research directions include:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold. nih.gov This can help in designing reactions with high regioselectivity.

Virtual Screening of Derivatives: Computationally designing a virtual library of derivatives and using quantitative structure-activity relationship (QSAR) models to predict their potential biological activities or material properties. jcchems.com

Machine Learning for Reaction Optimization: Developing machine learning models, trained on experimental data from oxazole syntheses, to predict the optimal conditions for synthesizing new derivatives or to predict reaction yields for novel transformations. princeton.edunih.gov This approach can accelerate the discovery of efficient synthetic routes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.